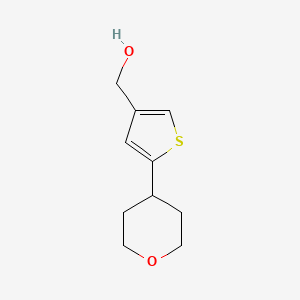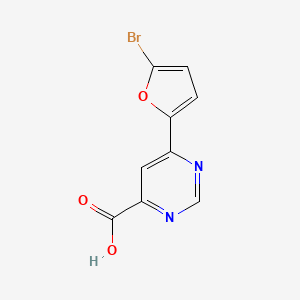
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both furan and pyrimidine rings. The presence of a bromine atom on the furan ring and a carboxylic acid group on the pyrimidine ring makes this compound unique and of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of Pyrimidine Ring: The brominated furan is then subjected to a cyclization reaction with appropriate precursors to form the pyrimidine ring. This can be achieved using reagents like guanidine or amidines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as furan oxides.
Reduction Products: De-brominated furan derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the pyrimidine ring.
6-(5-Bromofuran-2-yl)pyrimidin-4-amine: Similar structure but with an amine group instead of a carboxylic acid.
2-(5-Bromofuran-2-yl)pyrimidine: Similar structure but with the bromine atom on a different position of the pyrimidine ring.
Uniqueness
6-(5-Bromofuran-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C9H5BrN2O3 |
|---|---|
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
6-(5-bromofuran-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-2-1-7(15-8)5-3-6(9(13)14)12-4-11-5/h1-4H,(H,13,14) |
Clé InChI |
DQIPJTSXULYOQY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


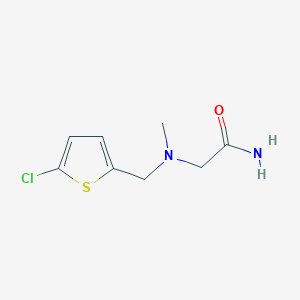
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
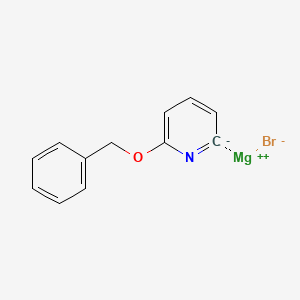
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
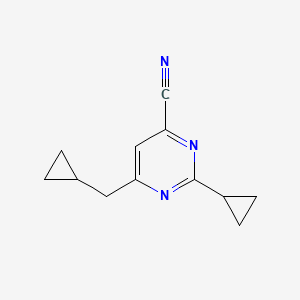
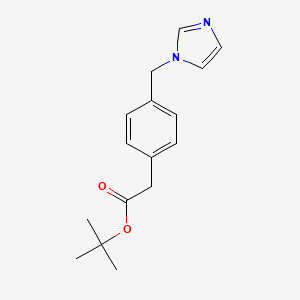
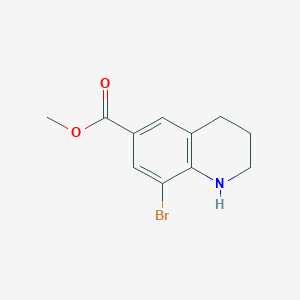

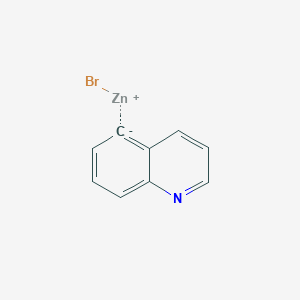
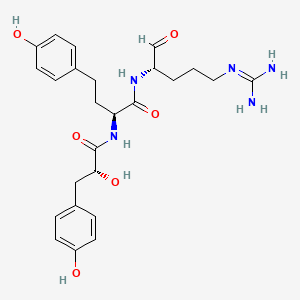
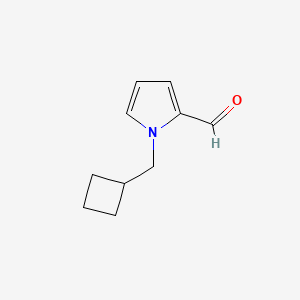
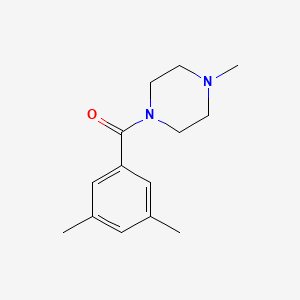
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
